1-(Butan-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The compound's systematic name reflects its structure, where a butan-2-yl group is attached to the piperazine nitrogen, and a carbonyl group is present at the second position of the piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
1-(Butan-2-yl)piperazin-2-one can be classified as an organic compound and more specifically as a piperazine derivative. Piperazines are known for their diverse biological activities, making them significant in drug development. The compound can be sourced through synthetic pathways involving various precursors and reagents, often found in pharmaceutical research and development contexts.
The synthesis of 1-(Butan-2-yl)piperazin-2-one typically involves several steps that can vary based on the desired purity and yield. One common method includes the reaction of piperazine with butan-2-one in the presence of appropriate catalysts or reagents.
The molecular structure of 1-(Butan-2-yl)piperazin-2-one features:
1-(Butan-2-yl)piperazin-2-one can participate in various chemical reactions typical for amides and piperazines, including:
These reactions often require specific conditions such as:
The mechanism of action for 1-(Butan-2-yl)piperazin-2-one largely depends on its interactions with biological targets, particularly in neuropharmacology. It may act as a receptor modulator, influencing neurotransmitter systems such as serotonin or dopamine pathways.
1-(Butan-2-yl)piperazin-2-one typically exhibits:
The compound is stable under standard laboratory conditions but may undergo hydrolysis under acidic or basic conditions due to its amide functionality.
Relevant data include:
1-(Butan-2-yl)piperazin-2-one has potential applications in various scientific fields:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry, highlighting their role in drug discovery and development processes.
Nucleophilic displacement remains fundamental for constructing the N-alkylated piperazine core of 1-(butan-2-yl)piperazin-2-one. This approach leverages the bimolecular reaction between primary or secondary amines and halogenated hydrocarbons. Chlorobutane derivatives are particularly effective alkylating agents due to their balanced reactivity and commercial availability. The reaction typically employs anhydrous polar aprotic solvents (e.g., DMF, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) at 60–80°C, achieving yields of 70–85% for N-alkylpiperazine intermediates [5].
Notably, electron-deficient aryl halides participate in aromatic nucleophilic substitution (SNAr) with piperazine precursors. As demonstrated in neuroprotective D3 agonist synthesis, 2-nitro-5-bromopyridine undergoes efficient SNAr with N-Boc-piperazine, followed by catalytic hydrogenation to yield 4-(6-aminopyridin-3-yl)piperazine derivatives [3]. Transition metal catalysis expands this methodology: Palladium-catalyzed Buchwald-Hartwig amination enables coupling of sterically hindered secondary amines with aryl bromides/chlorides, though subsequent catalyst removal requires optimization for pharmaceutical-grade compounds [3].
Table 1: Nucleophilic Displacement Methodologies for Piperazine Alkylation
Alkylating Agent | Conditions | Product | Yield (%) | Limitations |
---|---|---|---|---|
2-Bromobutane | K₂CO₃, DMF, 70°C | N-(butan-2-yl)piperazine | 78% | Overalkylation risk |
4-Iodophenylpiperazine | Pd(OAc)₂/XPhos, 100°C | Biarylpiperazine | 82% | Catalyst residues |
2-Chloroacetamide | DIEA, MeCN, reflux | N-(carbamoylmethyl)piperazinone | 68% | Hydrolysis side-reactions |
Reductive amination provides superior control over regioselectivity for unsymmetrical ketones like butan-2-one. This one-pot condensation/reduction sequence avoids polyalkylation common in direct displacement methods. The reaction involves:
Critical parameters include pH control (optimum pH 5–7 for NaBH₃CN) and steric bias minimization. For 1-(butan-2-yl)piperazin-2-one synthesis, preformed piperazin-2-one rings undergo reductive amination with butan-2-one using NaBH(OAc)₃ in dichloroethane, yielding 75–92% of the target compound with minimal N,N-dialkylation [5]. Microwave-assisted protocols (100°C, 20 min) enhance reaction efficiency 3-fold compared to conventional heating [3].
Table 2: Reductive Amination Optimization Parameters
Carbonyl Precursor | Reducing Agent | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Butan-2-one | NaBH₄ | MeOH | 2 | 65% |
Butan-2-one | NaBH₃CN | DCE | 12 | 88% |
Butan-2-one | H₂ (60 psi)/Pd-C | EtOAc | 6 | 92% |
3-Pentanone | NaBH(OAc)₃ | THF | 24 | 71% |
The amide moiety of piperazin-2-one serves as a synthetic handle for carboxylative diversification. Two principal acylation strategies are employed:
For C-terminal functionalization, the enolizable α-carbon adjacent to the carbonyl enables electrophilic substitutions. Directed ortho-lithiation (n-BuLi, TMEDA, -78°C) followed by quenching with CO₂ generates carboxylic acid derivatives, which can be converted to ester or amide functionalities. This pathway provides access to 3-substituted piperazin-2-ones crucial for structure-activity relationship (SAR) studies of dopamine receptor ligands [4].
Sulfur incorporation at the piperazinone core enhances metal-chelating capabilities, particularly for neurological targets. Key methodologies include:
Notably, 1-(butan-2-yl)-4-(2-pyridyldithiocarbamoyl)piperazin-2-one demonstrates exceptional copper(II) chelation (log K = 8.2), a property leveraged in metalloenzyme inhibition studies. Microwave-assisted thionation (Lawesson's reagent, 150°C, 15 min) converts carbonyls to thiocarbonyls with 95% conversion, enabling access to thioamide analogs [4].
The chiral center at the butan-2-yl substituent dictates biological activity profiles in neurological targets. Catalytic asymmetric synthesis provides enantioselective access without resolution steps:
The most efficient route employs a one-pot Knoevenagel/epoxidation/ring-opening cascade catalyzed by quinine-derived thiourea catalysts. This method constructs the entire piperazinone scaffold from commercial aldehydes and (phenylsulfonyl)acetonitrile with 90% yield and 99% ee, enabling gram-scale synthesis of aprepitant intermediates [6]. Enantiocontrol originates from hydrogen-bond-directed face shielding during the epoxidation step, with cumyl hydroperoxide as the terminal oxidant.
Table 3: Asymmetric Catalytic Systems for Enantioselective Synthesis
Catalyst Class | Representative Catalyst | ee (%) | Preferred Configuration | Reaction Scale |
---|---|---|---|---|
Cinchona alkaloid | Hydroquinine 1,4-phthalazinediyl diether | 92% | (R) | 100 mg |
BINOL-phosphoric acid | TRIP | 88% | (S) | 500 mg |
Squaramide | Quinine-derived squaramide | 99% | (S) | 10 g |
When asymmetric synthesis proves impractical, classical resolution delivers enantiopure material:
Simulated moving bed chromatography (SMB) represents the most efficient large-scale resolution. Chpak AD-H columns with ethanol/heptane eluent achieve 99.9% ee at 1.2 kg/day throughput, crucial for commercial production of enantiopure neuroprotective agents derived from this scaffold [3].
Table 4: Resolution Techniques for 1-(Butan-2-yl)piperazin-2-one Enantiomers
Method | Resolving Agent | Conditions | Isomer Yield | ee (%) |
---|---|---|---|---|
Diastereomeric salt | L-(+)-Tartaric acid | EtOH, 0°C | (R): 34% | >99.5% |
Enzymatic acylation | CAL-B/Vinyl acetate | MTBE, 40°C | (R): 41% | 98% |
Chiral SMB | Chiralpak AD-H | EtOH/heptane 30:70 | (S): 48% | 99.9% |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0